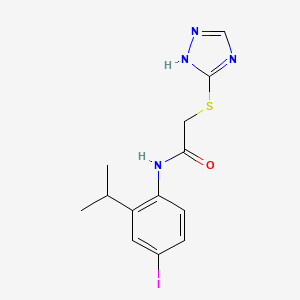

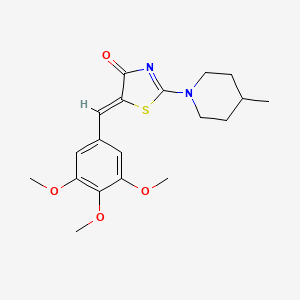

![molecular formula C18H20N2O5S B4737185 methyl 2-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4737185.png)

methyl 2-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate

Vue d'ensemble

Description

Methyl anthranilate , also known as MA , methyl 2-aminobenzoate , or carbomethoxyaniline , is an ester of anthranilic acid . Its chemical formula is C₈H₉NO₂ . This compound possesses a strong and fruity grape smell and is commonly used as a flavoring agent .

Synthesis Analysis

An efficient synthetic protocol for the synthesis of methyl esters of 2- (N-hydroxycarbamimidoyl)benzoyl-substituted (S)-α-amino acids has been developed. This involves subsequent coupling and hydroxyamination of 2-cyanobenzamide derivatives . Comparative analysis of three pseudopeptide series based on 2-cyano- and 2-amidoxime-substituted benzoic acid and its pyridine and pyrazine counterparts has been provided, revealing the practical advantage of benzoic acid derivatives due to their greater availability .

Molecular Structure Analysis

The molecular formula of methyl 2-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate is C₁₈H₁₈N₂O₇S , with an average mass of 406.410 Da . The compound exhibits a benzyl group and an amino group attached to the benzene ring, along with a glycyl moiety and a methylsulfonyl group. The 1,3-benzodioxol-5-yl substituent adds further complexity to its structure .

Chemical Reactions Analysis

In organic synthesis, methyl anthranilate can serve as a source of the highly reactive aryne , benzyne . It is obtained by diazotization of the amine group using sodium nitrite, which eliminates nitrogen and CO₂, resulting in benzyne as an intermediate. Benzyne can participate in Diels-Alder additions or other substitutions at the ring .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

- Benzylic Position Reactions : SMR000073170 contains a benzylic position, which is susceptible to various reactions. For instance, free radical bromination and nucleophilic substitution can occur at this site .

- Ullmann Coupling : Researchers have explored copper-catalyzed Ullmann coupling reactions using SMR000073170 derivatives. These reactions yield 2-arylbenzothiazoles, which have diverse applications .

Organic Synthesis and Chemical Reactions

Mécanisme D'action

Benzyl benzoate , a related compound, is used to treat scabies and lice. It exerts toxic effects on the nervous system of the parasite, leading to its death. Additionally, it is toxic to mite ova. The exact mechanism of action is not fully understood, but in vitro studies have shown that benzyl benzoate kills the Sarcoptes mite within 5 minutes .

Propriétés

IUPAC Name |

methyl 2-[[2-[benzyl(methylsulfonyl)amino]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-25-18(22)15-10-6-7-11-16(15)19-17(21)13-20(26(2,23)24)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVULRLNJCUBGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

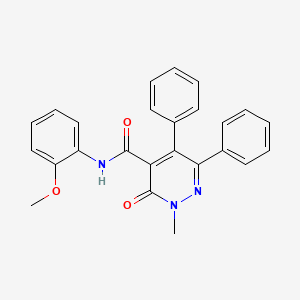

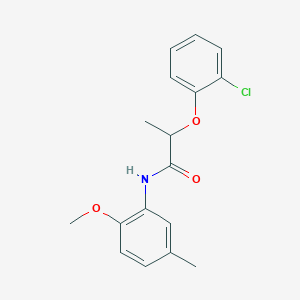

![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4737106.png)

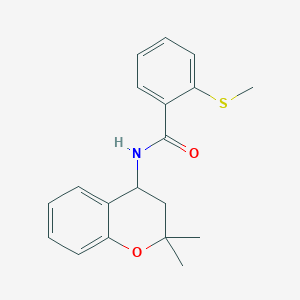

![9-mercapto-4-methoxy-6,10-dihydro-11H-chromeno[4',3':4,5]thieno[2,3-d]pyrimidin-11-one](/img/structure/B4737116.png)

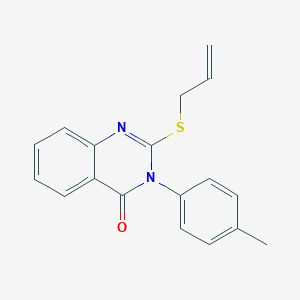

![5-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4737134.png)

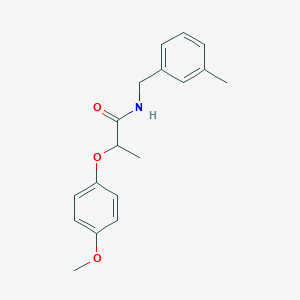

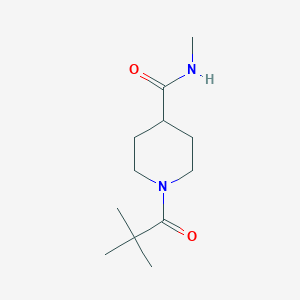

![ethyl 3-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B4737138.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4737172.png)

![3-butoxy-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4737194.png)